Structural and Physicochemical Comparison to the 1-Phenyl Analog
The most direct structural comparator to CAS 847396-32-1 is its 1-phenyl analog, 4-(1H-benzimidazol-2-yl)-1-phenylpyrrolidin-2-one (CAS 380561-11-5). The sole difference is the N-substituent on the pyrrolidinone ring: a benzyl group versus a phenyl group. This single atom change leads to quantifiable differences in key physicochemical properties that influence ligand behavior. These include a higher molecular weight and an increased number of rotatable bonds, which can impact solubility, membrane permeability, and target binding entropy . While direct biological comparison data is absent in the public domain, these intrinsic molecular property differences establish a basis for distinct behavior in a biological matrix.
| Evidence Dimension | Molecular Weight & Rotatable Bonds |
|---|---|
| Target Compound Data | MW: 291.35 g/mol; Rotatable Bonds: 3 |
| Comparator Or Baseline | 4-(1H-benzimidazol-2-yl)-1-phenylpyrrolidin-2-one (CAS 380561-11-5): MW: 277.32 g/mol; Rotatable Bonds: 2 |
| Quantified Difference | ΔMW = +14.03 g/mol; ΔRotatable Bonds = +1 |
| Conditions | In silico calculation; vendor-reported data. |
Why This Matters
These physicochemical differences establish that the two compounds are distinct chemical entities, and using the phenyl analog would introduce an uncontrolled variable in any quantitative biological assay.
